(-)-Verbenene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14 |

|---|---|

Molecular Weight |

134.22 g/mol |

IUPAC Name |

(1S,5S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene |

InChI |

InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3/t8-,9-/m1/s1 |

InChI Key |

YOQFOABVDRBYCG-RKDXNWHRSA-N |

Isomeric SMILES |

CC1([C@H]2C[C@@H]1C(=C)C=C2)C |

Canonical SMILES |

CC1(C2CC1C(=C)C=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of (-)-Verbenene

For Researchers, Scientists, and Drug Development Professionals

Abstract

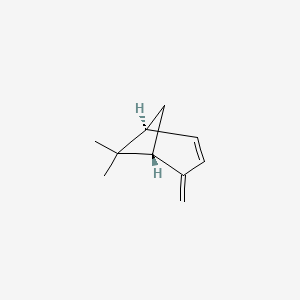

(-)-Verbenene, a bicyclic monoterpene, is a chiral molecule of significant interest in various fields of chemical research. This technical guide provides a comprehensive overview of the structure and stereochemistry of this compound, including its chemical identity, key physicochemical properties, and detailed stereochemical configuration. This document also outlines an experimental protocol for a plausible synthetic route and presents available spectroscopic data for its characterization. A logical diagram illustrating the stereochemical relationships of related compounds is also provided to aid in the understanding of its chiral nature.

Chemical Identity and Physicochemical Properties

This compound is a naturally occurring bicyclic monoterpene. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ | [NIST, PubChem] |

| Molecular Weight | 134.22 g/mol | [NIST, PubChem] |

| IUPAC Name | (1S,5S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene | [PubChem] |

| CAS Registry Number | 4080-46-0 | [NIST, PubChem] |

| Appearance | Colorless to pale yellow liquid (estimated) | [The Good Scents Company] |

| Boiling Point | 162-164 °C at 760 mmHg | [The Good Scents Company] |

| Solubility | Insoluble in water; soluble in alcohol and most organic solvents. | [The Good Scents Company, Wikipedia] |

Stereochemistry of this compound

The stereochemistry of this compound is defined by the spatial arrangement of atoms at its two chiral centers. The levorotatory nature of this enantiomer, indicated by the "(-)" prefix, corresponds to a specific absolute configuration.

Absolute Configuration

The absolute configuration of the chiral centers in this compound is determined using the Cahn-Ingold-Prelog (CIP) priority rules. The two stereocenters are located at the bridgehead carbons of the bicyclo[3.1.1]heptane ring system. Based on its relationship to (-)-Verbenone, which has a known (1S,5S) configuration, and the stereochemically defined IUPAC name, the absolute configuration of this compound is (1S,5S) .[1]

The IUPAC Standard InChI for the enantiomer that includes the stereochemical information consistent with this compound is InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3/t8-,9-/m0/s1.[2] The /t8-,9- and /m0 components of this string define the specific stereochemical arrangement of the molecule.

Enantiomers and Related Stereoisomers

This compound is one of two enantiomers of Verbenene. Its mirror image, which is non-superimposable, is (+)-Verbenene, with the opposite (1R,5R) configuration. These enantiomers exhibit identical physical properties except for the direction in which they rotate plane-polarized light.

The stereochemical relationships between this compound, its enantiomer, and its precursor (-)-Verbenone are crucial for understanding its synthesis and biological activity.

Synthesis of this compound

A common and effective method for the synthesis of alkenes from ketones is the Wittig reaction.[3][4] This makes it a suitable method for the preparation of this compound from its corresponding ketone, (-)-Verbenone.

Proposed Experimental Protocol: Wittig Reaction

This protocol describes the synthesis of this compound from (-)-Verbenone using methylenetriphenylphosphorane (B3051586) as the Wittig reagent.

Materials:

-

(-)-Verbenone

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the Wittig Reagent (Ylide):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, suspend methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexane dropwise to the suspension with vigorous stirring.

-

Allow the resulting deep red or orange solution of the ylide to warm to room temperature and stir for 1 hour.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Dissolve (-)-Verbenone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with hexane, to yield pure this compound.

-

Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques. Below is a summary of expected and reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts:

-

Vinyl Protons: Signals for the exocyclic methylene (B1212753) protons (=CH₂) are expected in the region of 4.5-5.5 ppm. The protons on the endocyclic double bond would appear in a similar or slightly downfield region.

-

Allylic Protons: Protons on carbons adjacent to the double bonds would resonate in the range of 2.0-2.5 ppm.

-

Alkyl Protons: The bridgehead protons and other aliphatic protons would appear between 1.0 and 2.0 ppm.

-

Methyl Protons: The gem-dimethyl groups on the bicyclic ring would likely show two distinct singlets in the range of 0.8-1.3 ppm.

Expected ¹³C NMR Chemical Shifts:

-

Alkene Carbons: The carbons of the double bonds are expected to appear in the downfield region of the spectrum, typically between 100 and 150 ppm.

-

Aliphatic Carbons: The sp³ hybridized carbons of the bicyclic ring system would be found in the upfield region, generally between 20 and 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| =C-H stretch (sp²) | 3010-3095 | Medium |

| C-H stretch (sp³) | 2850-2960 | Strong |

| C=C stretch (alkene) | 1640-1680 | Medium to Weak |

| C-H bend (alkene) | 890-990 | Strong |

The C=C stretching vibration for the exocyclic methylene group is a key characteristic feature.[1][5][6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis, this compound would exhibit a specific retention time on a given column. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 134. The fragmentation pattern would be characteristic of a bicyclic monoterpene, with major fragments arising from the loss of methyl (m/z = 119) and other alkyl groups, as well as rearrangements of the bicyclic core.[9][10][11][12][13]

Conclusion

This compound is a chiral molecule with a defined (1S,5S) absolute configuration. Its structure and stereochemistry can be unambiguously determined through a combination of spectroscopic methods and by understanding its relationship to stereochemically defined precursors like (-)-Verbenone. The Wittig reaction provides a viable synthetic route for its preparation. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the study and application of this and related chiral monoterpenes.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. youtube.com [youtube.com]

- 12. whitman.edu [whitman.edu]

- 13. scispace.com [scispace.com]

(-)-Verbenene: A Technical Overview of its Physicochemical Properties

Physical Properties of Verbenene (B3061073)

The physical characteristics of verbenene are summarized in the table below. These properties are essential for its isolation, purification, and analysis.

| Property | Value |

| Molecular Formula | C₁₀H₁₄ |

| Molecular Weight | 134.22 g/mol |

| Appearance | Colorless to pale yellow clear liquid (est.)[1] |

| Boiling Point | 162.00 to 164.00 °C @ 760.00 mm Hg |

| Vapor Pressure | 2.841 mmHg @ 25.00 °C (est.) |

| Flash Point | 96.00 °F (35.56 °C) (TCC) |

| Solubility | Soluble in alcohol; Insoluble in water (7.599 mg/L @ 25 °C est.) |

| logP (o/w) | 3.863 (est.) |

| Specific Optical Rotation ([α]D) | Data not available in cited literature for the (-) enantiomer. |

Chemical Properties

Structure and Reactivity: (-)-Verbenene, or 6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene, is a bicyclic alkene. Its structure contains two double bonds, making it susceptible to various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The strained bicyclic ring system also influences its reactivity, potentially leading to rearrangement reactions under certain conditions.

Synthesis and Stability: Verbenene is structurally related to α-pinene, a common precursor in the synthesis of many pinane-type monoterpenoids. The synthesis of verbenone (B1202108), a related and economically important compound, often proceeds via the oxidation of α-pinene. While verbenene itself is a potential intermediate or byproduct in these reactions, detailed studies on its specific stability are limited. Like many terpenes, it is likely susceptible to oxidation and polymerization upon prolonged exposure to air and light.

Biological Activity and Significance

While specific signaling pathways for this compound are not well-documented, its chemical family is of great significance in chemical ecology, particularly in insect communication. The closely related compound, verbenone, is a well-known anti-aggregation pheromone for several species of bark beetles (Coleoptera: Scolytidae), which are significant forest pests.[2][3]

Bark beetles use aggregation pheromones to coordinate mass attacks on host trees. Once a tree's resources become depleted, the production of anti-aggregation pheromones like verbenone signals incoming beetles to seek other hosts, thus preventing overpopulation and resource competition.[2][3] Verbenone can be produced by the beetles themselves, by associated microorganisms, or through the auto-oxidation of host tree monoterpenes like α-pinene.[2][4] The biosynthesis and chemical relationship between these compounds are of significant interest to researchers developing pest management strategies.

Experimental Protocols

Determination of Physical and Chemical Properties

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment: GC-MS is a standard method for the analysis of volatile compounds like terpenes.

-

Sample Preparation: A dilute solution of the verbenene sample is prepared in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5ms) is coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3-5 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-350 amu.

-

-

Data Analysis: The retention time provides a characteristic identifier for verbenene, while the mass spectrum, with its unique fragmentation pattern, confirms the structure. Purity is determined by the relative area of the verbenene peak in the chromatogram.

2. Polarimetry for Measurement of Optical Rotation: To determine if a sample is the (+) or (-) enantiomer, its specific rotation is measured using a polarimeter.

-

Principle: Chiral molecules rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the molecule.[5][6] Levorotatory compounds, designated with a (-), rotate light in a counter-clockwise direction.[5][6]

-

Sample Preparation: A precise concentration of the this compound sample is prepared in a suitable achiral solvent (e.g., ethanol (B145695) or chloroform).

-

Instrumentation: A polarimeter with a sodium D-line lamp (589 nm) is typically used.

-

Procedure:

-

The polarimeter tube is first filled with the pure solvent to obtain a blank reading (zeroing the instrument).

-

The tube is then filled with the sample solution of known concentration.

-

The observed rotation (α) is measured at a specific temperature (usually 25 °C).

-

-

Calculation of Specific Rotation ([α]): [α] = α / (c × l) Where:

-

α = observed rotation in degrees.

-

c = concentration in g/mL.

-

l = path length of the polarimeter tube in decimeters (dm).

-

Visualizations

References

- 1. Novel Tomicus yunnanensis (Coleoptera, Curculionidae) Attractants Utilizing Dynamic Release of Catalytically Oxidized α-Pinene [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. scispace.com [scispace.com]

- 4. chemical-ecology.net [chemical-ecology.net]

- 5. Optical rotation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

(-)-Verbenene: A Technical Guide to its Chemistry and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of the bicyclic monoterpene, (-)-Verbenene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Core Chemical Information

This compound is a natural product found in the essential oils of various plants. Its chemical identity is defined by the following nomenclature and registry number:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ | [1][4] |

| Molecular Weight | 134.22 g/mol | [1][4] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |

| Boiling Point | 162.00 to 164.00 °C @ 760.00 mm Hg | [2] |

| Vapor Pressure | 2.841 mmHg @ 25.00 °C (estimated) | [2] |

| Flash Point | 96.00 °F (35.56 °C) (Tag Closed Cup) | [2] |

| logP (o/w) | 3.863 (estimated) | [2] |

Experimental Protocols: Enantioselective Synthesis

While a specific, detailed protocol for the enantioselective synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed strategy involves the enantioselective oxidation of a suitable precursor, such as (-)-α-pinene. The synthesis of its enantiomer, (+)-verbenone, and related chiral compounds is well-established and provides a strong basis for this approach.

Proposed Method: Allylic Oxidation of (-)-α-Pinene

This method is adapted from established procedures for the oxidation of α-pinene to verbenone (B1202108). The key to achieving the desired enantiomer is the use of the corresponding chiral starting material.

Materials:

-

(-)-α-Pinene

-

Lead tetraacetate

-

Benzene (anhydrous)

-

Celite

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Potassium hydroxide (B78521)

-

Sodium dichromate dihydrate

-

Concentrated sulfuric acid

-

Water

Procedure:

-

Acetoxylation of (-)-α-Pinene:

-

In a flask equipped with a stirrer and condenser, dissolve (-)-α-pinene in anhydrous benzene.

-

Heat the solution to a gentle reflux.

-

Gradually add lead tetraacetate to the reaction mixture.

-

Continue stirring at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and filter through a pad of Celite to remove insoluble lead salts.

-

Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetate (B1210297).

-

-

Saponification to the Alcohol:

-

Dissolve the crude acetate in a solution of potassium hydroxide in methanol.

-

Stir the mixture at room temperature for several hours until the saponification is complete.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude alcohol mixture.

-

-

Oxidation to (-)-Verbenone (as a proxy for Verbenene (B3061073) synthesis logic):

-

Dissolve the crude alcohol mixture in diethyl ether and cool in an ice bath.

-

Slowly add a solution of sodium dichromate dihydrate and concentrated sulfuric acid in water.

-

Stir the mixture vigorously at 0°C for one hour, then at room temperature overnight.

-

Dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude (-)-verbenone.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Note: This protocol describes the synthesis of the ketone analog, verbenone. The synthesis of verbenene would require a subsequent olefination step, such as a Wittig or Tebbe reaction, to introduce the exocyclic double bond.

Biological Activities and Signaling Pathways

This compound and its derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and insect repellent effects.

Anti-inflammatory Activity

Derivatives of verbenone have demonstrated significant anti-inflammatory properties. Mechanistic studies have revealed that these effects are, at least in part, mediated through the modulation of key inflammatory signaling pathways. A notable verbenone derivative, SP-8356, has been shown to inhibit the proliferation and motility of liver cancer cells by regulating the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) signaling pathways[6].

Antimicrobial Activity

Essential oils containing verbenene and related terpenes from the Verbenaceae family have been shown to possess antimicrobial properties[7]. The primary mechanism of action for many terpenoids against bacteria involves the disruption of the bacterial cell membrane's structural integrity. This leads to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death.

Insect Repellent Activity

Verbenene and its oxidized form, verbenone, are well-known semiochemicals in the insect world, often acting as repellents or anti-aggregation pheromones for various beetle species. This repellent effect is mediated through the insect's olfactory system. The binding of these volatile compounds to specific Olfactory Receptors (ORs) on the dendrites of Olfactory Receptor Neurons (ORNs) triggers a signal transduction cascade, leading to a behavioral response.

References

- 1. Verbenene|C10H14|4080-46-0 [benchchem.com]

- 2. verbenene, 4080-46-0 [thegoodscentscompany.com]

- 3. Verbenene [webbook.nist.gov]

- 4. Verbenene | C10H14 | CID 6427476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. verbenene, CAS No. 4080-46-0 - iChemical [ichemical.com]

- 6. SP-8356, a (1S)-(-)-Verbenone Derivative, Inhibits the Growth and Motility of Liver Cancer Cells by Regulating NF-κB and ERK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of (-)-Verbenone: A Technical Guide

Abstract

(-)-Verbenone, a bicyclic monoterpene ketone, has a rich history intertwined with the study of natural products and chemical ecology. Initially identified as a constituent of essential oils, its role as a key semiochemical in the life cycle of bark beetles has cemented its importance in chemical ecology and integrated pest management. This document provides a comprehensive overview of the discovery, history, and key experimental methodologies related to (-)-Verbenone, tailored for researchers, scientists, and drug development professionals.

Discovery and Early History

The discovery of verbenone (B1202108) is credited to the German chemist Kerschbaum in 1900 , who first isolated it from the essential oil of Spanish verbena (Verbena triphylla L., Verbenaceae). A few years later, in 1913, Blumann and Zeitschel identified verbenone as an oxidation product of α-pinene found in turpentine (B1165885) oil. These early discoveries laid the foundation for understanding the natural occurrence and chemical nature of this important monoterpene.

The initial structural elucidation was a significant undertaking of early organic chemistry. The correct structure was proposed by Blumann and Zeitschel in 1913, and the absolute configuration of (+)-verbenone was later established by Hurst and Whitham in 1960.

The most significant chapter in the history of verbenone began with the burgeoning field of chemical ecology. In the mid-20th century, researchers investigating the chemical communication of bark beetles, particularly the mountain pine beetle (Dendroctonus ponderosae), discovered that verbenone acts as a potent anti-aggregation pheromone.[1][2][3] This finding was a landmark in understanding how insect populations regulate their density to avoid over-colonization of a host tree. When a tree is sufficiently colonized, the beetles and associated microorganisms produce verbenone, which signals to incoming beetles that the tree is "full," thus preventing further attacks.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (-)-Verbenone is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | |

| Molar Mass | 150.22 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Characteristic minty, spicy | |

| Melting Point | 6.5 °C | [4] |

| Boiling Point | 227-228 °C at 760 mmHg | [4] |

| Density | 0.978 g/cm³ at 20 °C | [4] |

| Refractive Index | nD¹⁸ 1.4957 | |

| Optical Rotation [α]D | -249.62° (neat) for (-)-verbenone | |

| UV-Vis (in Ethanol) | λmax = 253 nm (ε = 6730) |

Experimental Protocols

Early Synthesis of Verbenone from α-Pinene

One of the historically significant and practical methods for the preparation of verbenone is through the oxidation of α-pinene. A common laboratory-scale synthesis involves the following steps, adapted from various early procedures.

Materials:

-

(+)-α-Pinene

-

Lead tetraacetate [Pb(OAc)₄]

-

Benzene (B151609) (or a suitable alternative solvent)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Methanol (B129727) or Ethanol

-

Sodium dichromate (Na₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Celite

Procedure:

-

Allylic Oxidation of α-Pinene:

-

Dissolve (+)-α-pinene in dry benzene in a round-bottom flask equipped with a mechanical stirrer and a condenser.

-

Gradually add lead tetraacetate to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Heat the mixture at a moderate temperature (e.g., 65°C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove lead salts.

-

Wash the filtrate with water to remove any remaining lead compounds.

-

-

Saponification of the Acetate:

-

To the benzene solution containing the crude acetate, add a solution of sodium hydroxide in methanol or ethanol.

-

Stir the mixture at room temperature overnight to effect saponification.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain a mixture of verbenols.

-

-

Oxidation of Verbenols to Verbenone:

-

Dissolve the crude verbenol (B1206271) mixture in diethyl ether and cool in an ice bath.

-

Prepare a solution of sodium dichromate in water and sulfuric acid (Jones reagent).

-

Slowly add the Jones reagent to the stirred ethereal solution of verbenols.

-

After the addition is complete, continue stirring at 0°C for one hour, then at room temperature overnight.

-

Dilute the reaction mixture with water and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-verbenone.

-

-

Purification:

-

The crude verbenone can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Signaling Pathway and Experimental Workflow Diagrams

Bark Beetle Anti-Aggregation Signaling Pathway

The following diagram illustrates the role of (-)-Verbenone in the chemical communication of bark beetles, leading to the anti-aggregation effect.

Caption: Bark beetle anti-aggregation signaling pathway mediated by (-)-Verbenone.

Experimental Workflow for Early Synthesis of (-)-Verbenone

The following diagram outlines a typical experimental workflow for the synthesis of (-)-Verbenone from α-pinene as performed in early studies.

Caption: Experimental workflow for the early chemical synthesis of (-)-Verbenone.

Conclusion

The journey of (-)-Verbenone from a fragrant component of verbena oil to a critical tool in understanding and managing insect populations is a testament to the progress of natural product chemistry and chemical ecology. Its discovery and the subsequent elucidation of its biological role have not only provided valuable insights into insect communication but have also offered environmentally benign strategies for forest protection. The historical synthesis methods, while perhaps superseded by more modern techniques, highlight the ingenuity of early organic chemists and provide a valuable pedagogical tool for understanding fundamental reaction mechanisms. The continued study of (-)-Verbenone and its analogs is likely to yield further discoveries in the realms of chemical signaling and sustainable pest management.

References

The Interconnected Chemistry of (-)-Verbenene, α-Pinene, and Verbenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical relationships between the bicyclic monoterpenes (-)-verbenene, α-pinene, and verbenone (B1202108). α-Pinene, a readily available natural product, serves as a key precursor for the synthesis of verbenone through various oxidative pathways, including chemical and biocatalytic methods. Verbenone, in turn, is a well-known anti-aggregation pheromone for several species of bark beetles. The relationship of this compound to α-pinene and verbenone is less direct, with evidence suggesting its formation from α-pinene within insect systems, though a definitive synthetic or biosynthetic pathway from either α-pinene or verbenone is not extensively documented in the current literature. This guide details the known transformations, presents key quantitative data, outlines experimental protocols for pivotal reactions, and visualizes the established chemical and biological pathways.

Chemical Structures and Properties

The chemical structures of α-pinene, verbenone, and this compound are based on the pinane (B1207555) skeleton. Their physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical Properties of α-Pinene, Verbenone, and this compound

| Property | α-Pinene | Verbenone | This compound |

| Molecular Formula | C₁₀H₁₆[1] | C₁₀H₁₄O[2] | C₁₀H₁₄[3] |

| Molar Mass ( g/mol ) | 136.24[1] | 150.22[2] | 134.22[4] |

| Appearance | Clear, colorless liquid[5][6] | Colorless to slightly yellow liquid[7][8] | Colorless to pale yellow liquid |

| Boiling Point (°C) | 155[1][9] | 227-228[2] | 162-164 |

| Melting Point (°C) | -62.8[1] | 6.5[2] | N/A |

| Density (g/mL at 20°C) | 0.858[10] | 0.978[2] | N/A |

| Refractive Index (at 20°C) | ~1.465 | 1.490-1.500[7] | N/A |

| Solubility | Insoluble in water; soluble in organic solvents[5][6] | Practically insoluble in water; soluble in organic solvents[2][7] | Soluble in alcohol; insoluble in water |

Table 2: Spectroscopic Data for α-Pinene, Verbenone, and this compound

| Spectroscopy | α-Pinene | Verbenone | This compound |

| Mass Spec (m/z) | Molecular Ion: 136, Base Peak: 93[5] | Molecular Ion: 150 | Molecular Ion: 134[4] |

| IR (cm⁻¹) | 3074, 2923, 1662, 1380, 1365, 886 | 2920, 1675 (C=O), 1380, 1360, 880 | Not available |

| ¹H NMR (CDCl₃, δ ppm) | ~5.19 (1H, m), 2.35 (1H, m), 2.20 (1H, m), 2.08 (1H, m), 1.95 (1H, d), 1.64 (3H, s), 1.27 (3H, s), 1.17 (1H, d), 0.84 (3H, s) | ~5.73 (1H, s), 2.85 (1H, t), 2.18 (1H, m), 2.05 (3H, s), 1.51 (3H, s), 1.10 (3H, s) | Not available |

| ¹³C NMR (CDCl₃, δ ppm) | ~144.7, 116.0, 47.3, 41.0, 40.8, 38.0, 31.5, 31.3, 26.5, 23.8, 20.9 | ~204.5, 171.0, 120.0, 58.0, 50.0, 41.0, 40.0, 27.0, 23.0, 22.0 | Not available |

Chemical and Biosynthetic Relationships

The primary chemical relationship explored in the literature is the oxidation of α-pinene to verbenone. This compound's direct connection is less established.

From α-Pinene to Verbenone

The conversion of α-pinene to verbenone is a well-documented oxidative process that can be achieved through both chemical and biological means. This transformation typically proceeds through an allylic oxidation mechanism, often involving verbenol (B1206271) as an intermediate.

Several methods for the chemical oxidation of α-pinene to verbenone have been reported. A common approach involves a two-step process: the formation of verbenyl acetate (B1210297) followed by hydrolysis and oxidation.[11] Another method utilizes direct oxidation with various oxidizing agents. For instance, oxidation with lead tetraacetate followed by treatment with sodium dichromate and sulfuric acid yields verbenone.[12] Catalytic oxidation using metal complexes, such as those involving cobalt or copper, has also been shown to be effective, with some processes achieving high conversion rates and selectivity.[13][14]

Microbial and plant cell cultures have been successfully employed for the biotransformation of α-pinene to verbenone. This biocatalytic approach often offers high stereoselectivity. The process typically involves the allylic hydroxylation of α-pinene to form cis- and trans-verbenol (B156527), which is subsequently oxidized to verbenone.[15] Various microorganisms, including fungi and bacteria, as well as plant cell cultures from species like Picea abies, have demonstrated the ability to perform this conversion.

The following diagram illustrates the general pathway from α-pinene to verbenone.

Relationship of this compound to α-Pinene and Verbenone

The direct synthesis or biosynthesis of this compound from α-pinene or verbenone is not as clearly defined in the scientific literature as the α-pinene to verbenone pathway. However, some related transformations and biological occurrences suggest a connection.

-

Photochemical Rearrangement: Verbenone can undergo photochemical rearrangement to produce chrysanthenone (B1198921).[16] While chrysanthenone is an isomer of verbenene (B3061073), this does not represent a direct conversion. Further investigation into photochemical pathways may reveal a route to verbenene.

-

Biosynthesis in Insects: There is evidence to suggest that verbenene is a component of the pheromone blend of some bark beetles of the Dendroctonus genus and is likely derived from host-tree α-pinene. The precise enzymatic pathway for this conversion within the insect or its associated microorganisms has yet to be fully elucidated. It is hypothesized that insect-specific enzymes or microbial symbionts are responsible for this biotransformation.[17][18][19][20]

The proposed, though not fully detailed, relationship is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of the target compounds.

Chemical Synthesis of (1R)-(+)-Verbenone from (1R)-(+)-α-Pinene

This protocol is adapted from the procedure described in Organic Syntheses.[12]

Materials:

-

(1R)-(+)-α-Pinene

-

Lead tetraacetate

-

Celite

-

Diethyl ether

-

Magnesium sulfate

-

10% Potassium hydroxide (B78521) in aqueous methanol (B129727)

-

Sodium dichromate dihydrate

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

A solution of (1R)-(+)-α-pinene in dry benzene is heated to 65°C in a Morton flask equipped with a mechanical stirrer, condenser, and internal thermometer.

-

Lead tetraacetate is added portion-wise over 20 minutes. The reaction mixture is stirred at 65°C for 1 hour.

-

After cooling to room temperature, the mixture is filtered through Celite, and the filtrate is washed with water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic fractions are dried over magnesium sulfate, filtered, and concentrated to give a mixture of acetates.

-

The crude acetates are hydrolyzed by stirring with a 10% solution of potassium hydroxide in aqueous methanol for 24 hours at room temperature.

-

The mixture is diluted with water and extracted with diethyl ether. The combined ethereal fractions are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield a mixture of alcohols.

-

The mixture of alcohols is dissolved in diethyl ether and cooled to 0°C. A solution of sodium dichromate dihydrate and concentrated sulfuric acid in water is added dropwise over 30 minutes.

-

The mixture is stirred at 0°C for 1 hour and then at room temperature overnight.

-

The reaction is diluted with water, and the layers are separated. The aqueous phase is extracted with ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield verbenone.

Workflow Diagram:

Analysis of Monoterpenes by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of monoterpene composition in a sample.[21][22][23]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS)

-

Helium carrier gas

Procedure:

-

Sample Preparation: Samples are typically diluted in a suitable organic solvent (e.g., hexane (B92381) or dichloromethane). For solid samples, headspace analysis or solvent extraction may be employed.

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, typically in split or splitless mode.

-

Gas Chromatography: The oven temperature program is optimized to separate the compounds of interest. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is collected in full scan mode to obtain mass spectra for compound identification.

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention times of the peaks. The mass spectrum of each peak is compared to a reference library (e.g., NIST) for compound identification.

Biological Signaling Pathway: Verbenone in Bark Beetle Chemical Communication

Verbenone plays a crucial role as an anti-aggregation pheromone in many bark beetle species. When a host tree becomes densely populated, the concentration of verbenone increases, signaling to incoming beetles that the tree is no longer a suitable habitat. This helps to regulate population density and redirect beetles to new hosts.

The perception of verbenone by the beetle's antennae initiates a signaling cascade within the olfactory sensory neurons, leading to a behavioral response (repulsion).

Conclusion

The chemical relationship between α-pinene and verbenone is well-established, with α-pinene serving as a versatile precursor for the synthesis of verbenone through both chemical and biocatalytic routes. This transformation is of significant interest due to the role of verbenone as an insect pheromone. The connection of this compound to this system is less direct, with its formation from α-pinene likely occurring through specialized biosynthetic pathways in certain insects. Further research is required to fully elucidate the enzymatic machinery responsible for this conversion. The data and protocols presented in this guide provide a comprehensive resource for researchers in natural product chemistry, chemical ecology, and drug development, facilitating further investigation into the synthesis and biological activities of these important monoterpenes.

References

- 1. α-Pinene - Wikipedia [en.wikipedia.org]

- 2. Verbenone - Wikipedia [en.wikipedia.org]

- 3. Verbenene [webbook.nist.gov]

- 4. Verbenene | C10H14 | CID 6427476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alpha-pinene - Sciencemadness Wiki [sciencemadness.org]

- 7. Verbenone, (A+-)- | C10H14O | CID 65724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. α- and β-Pinene | Encyclopedia MDPI [encyclopedia.pub]

- 10. ALPHA-PINENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN1821195A - Method for synthesizing verbenol and verbenone with alpha-pinene - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. Formation of trans-verbenol and verbenone from alpha-pinene catalysed by immobilised Picea abies cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. plantae.org [plantae.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Chemical convergence between plants and insects: biosynthetic origins and functions of common secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ssi.shimadzu.com [ssi.shimadzu.com]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to Bicyclic Monoterpenes: From Biosynthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclic monoterpenes are a prominent class of naturally occurring organic compounds characterized by their ten-carbon skeleton arranged in a distinctive two-ring structure. As key constituents of essential oils derived from a wide array of medicinal and aromatic plants, these volatile molecules have long been recognized for their diverse biological activities.[1] Their intricate stereochemistry and functional group diversity contribute to a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of bicyclic monoterpenes, encompassing their biosynthesis, structural classification, natural distribution, and therapeutic applications. Detailed experimental protocols for their extraction, characterization, and biological evaluation are also presented to facilitate further research and drug discovery endeavors in this promising area of natural product chemistry.

Core Structures and Classification

Bicyclic monoterpenes are biosynthetically derived from the head-to-tail condensation of two isoprene (B109036) units, forming the C10 precursor geranyl pyrophosphate (GPP).[2] Subsequent enzymatic cyclization of GPP, often involving the formation of a linalyl pyrophosphate intermediate, leads to the generation of various bicyclic skeletons.[3] These skeletons are primarily classified based on the arrangement of the constituent rings. The major classes of bicyclic monoterpenes include:

-

Thujane: Characterized by a bicyclo[3.1.0]hexane skeleton. A key example is thujone, found in the essential oils of thuja and wormwood.[4]

-

Pinane: Featuring a bicyclo[3.1.1]heptane framework. The most well-known members are α-pinene and β-pinene, which are abundant in pine and rosemary oils.[5]

-

Carane: Possessing a bicyclo[4.1.0]heptane structure. 3-Carene is a representative compound, commonly found in the essential oils of coniferous trees.

-

Camphane (or Bornane): Based on a bicyclo[2.2.1]heptane skeleton. Camphor, a widely used topical analgesic, and borneol are prominent examples.[6]

-

Fenchane: Also containing a bicyclo[2.2.1]heptane skeleton but with a different methyl group arrangement compared to camphane. Fenchone is a characteristic member of this class.

Modified bicyclic monoterpenes, known as bicyclic monoterpenoids, contain additional functional groups such as hydroxyl, carbonyl, or ether linkages.[1]

Biosynthesis of Bicyclic Monoterpenes

The biosynthesis of bicyclic monoterpenes is a complex enzymatic process that begins with the universal C10 precursor, geranyl pyrophosphate (GPP). This pathway is a critical branch of the broader terpenoid biosynthesis pathway.

dot

The key steps in the formation of bicyclic monoterpenes are catalyzed by a class of enzymes known as monoterpene synthases. The process generally proceeds as follows:

-

Formation of Geranyl Pyrophosphate (GPP): Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), derived from either the mevalonate (B85504) or the MEP/DOXP pathway, are condensed by GPP synthase to form GPP.

-

Ionization and Isomerization: GPP undergoes ionization, losing its pyrophosphate group. This is often followed by an isomerization to form a linalyl pyrophosphate (LPP) intermediate, which is a tertiary allylic pyrophosphate.[7]

-

Cyclization: The LPP intermediate then cyclizes to form various monocyclic carbocation intermediates.

-

Secondary Cyclization and Rearrangements: These monocyclic intermediates can undergo further intramolecular reactions, including secondary cyclizations and hydride shifts, to generate the diverse range of bicyclic monoterpene skeletons. The specific bicyclic product formed is determined by the particular monoterpene synthase enzyme involved.

Natural Sources and Quantitative Data

Bicyclic monoterpenes are widespread in the plant kingdom, particularly in coniferous trees and various herbs and spices. The composition and concentration of these compounds in essential oils can vary significantly depending on the plant species, geographical location, climate, and extraction method.

| Bicyclic Monoterpene | Major Natural Sources | Concentration Range (% of Essential Oil) |

| α-Pinene | Pinus species (Pine) | 2.04 - 80.0% |

| Rosmarinus officinalis (Rosemary) | 9.0 - 26.0% | |

| Juniperus communis (Juniper) | 25.0 - 45.0% | |

| β-Pinene | Pinus species (Pine) | 2.0 - 30.0% |

| Cuminum cyminum (Cumin) | 10.0 - 20.0% | |

| Foeniculum vulgare (Fennel) | 1.0 - 10.0% | |

| Sabinene | Juniperus sabina (Savin Juniper) | ~30.0% |

| Myristica fragrans (Nutmeg) | 15.0 - 35.0% | |

| Camphene | Valeriana officinalis (Valerian) | 5.0 - 15.0% |

| Zingiber officinale (Ginger) | 5.0 - 15.0% | |

| 3-Carene | Pinus sylvestris (Scots Pine) | 20.0 - 40.0% |

| Camphor | Cinnamomum camphora (Camphor Laurel) | 40.0 - 50.0% |

| Salvia officinalis (Sage) | 10.0 - 25.0%[5] | |

| Thujone | Thuja occidentalis (Arborvitae) | 40.0 - 60.0% |

| Artemisia absinthium (Wormwood) | 3.0 - 70.0% | |

| Fenchone | Foeniculum vulgare (Fennel) | 5.0 - 20.0% |

Biological Activities and Therapeutic Potential

Bicyclic monoterpenes exhibit a wide range of biological activities, making them attractive candidates for the development of new therapeutic agents.

Antimicrobial Activity

Many bicyclic monoterpenes, including α-pinene, β-pinene, and camphor, have demonstrated significant antimicrobial activity against a variety of bacteria and fungi. Their lipophilic nature allows them to partition into the microbial cell membranes, disrupting their integrity and leading to cell death.

| Compound | Organism | IC50 / MIC (µg/mL) | Reference |

| (+)-α-Pinene | Candida albicans | 3125 (MIC) | [8] |

| (+)-β-Pinene | Candida albicans | 187 (MIC) | [8] |

| α-Pinene | Staphylococcus aureus | 117 - 6250 (MIC) | [9] |

Anti-inflammatory Activity

Several bicyclic monoterpenes have been shown to possess anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines. For instance, some monoterpenes can inhibit the production of nitric oxide (NO) and prostaglandins, key mediators of inflammation.[10]

Anticancer Activity

A growing body of evidence suggests that certain bicyclic monoterpenes have potential as anticancer agents. They can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and prevent metastasis.

| Compound | Cell Line | IC50 (µM) | Reference |

| Carvone | P-815 (Mastocytoma) | 0.11 - 0.17 | [11] |

| Carvone | K-562 (Leukemia) | 0.11 - 0.17 | [11] |

| Carvone | CEM (Leukemia) | 0.11 - 0.17 | [11] |

| Carvone | KMS-5 (Myeloma) | 20 | [11] |

| Limonene | T24 (Bladder Cancer) | 9 | [7] |

dot

Neurotoxicity

While many bicyclic monoterpenes exhibit beneficial biological activities, some, such as thujone and camphor, are known to be neurotoxic at high concentrations. Their primary mechanism of neurotoxicity involves the modulation of neurotransmitter receptors in the central nervous system.[12]

-

Thujone: Acts as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[3] By blocking the inhibitory effects of GABA, thujone can lead to neuronal hyperexcitability, resulting in convulsions and seizures.[4]

-

Camphor: Can also induce seizures, and its neurotoxic effects are thought to be related to its ability to inhibit GABAergic neurotransmission.[13]

Experimental Protocols

Extraction of Bicyclic Monoterpenes

Protocol 1: Steam Distillation

Steam distillation is a common method for extracting volatile compounds like bicyclic monoterpenes from plant material.[14]

dot

-

Preparation of Plant Material: Coarsely grind the dried plant material to increase the surface area for efficient extraction.

-

Apparatus Setup: Place the ground plant material in a distillation flask and add water. Connect the flask to a steam generator and a condenser.

-

Distillation: Heat the water to generate steam, which will pass through the plant material, causing the volatile bicyclic monoterpenes to vaporize.

-

Condensation: The steam and vaporized compounds are then passed through a condenser, where they are cooled and converted back into a liquid.

-

Collection and Separation: The resulting distillate, a mixture of essential oil and water (hydrosol), is collected. The essential oil, being less dense than water, will typically form a layer on top and can be separated.[15]

Protocol 2: Solvent Extraction

Solvent extraction is an alternative method that is suitable for heat-sensitive compounds.[16]

-

Preparation of Plant Material: As with steam distillation, grind the plant material.

-

Extraction: Macerate the ground material in a suitable organic solvent (e.g., hexane, ethanol) for a specified period (e.g., 24-48 hours) with occasional agitation.

-

Filtration: Filter the mixture to separate the plant debris from the solvent extract.

-

Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude essential oil.

Characterization of Bicyclic Monoterpenes

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most widely used technique for the separation, identification, and quantification of the individual components of essential oils.[17]

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane).

-

GC Separation: Inject a small volume of the diluted sample into the gas chromatograph. The different bicyclic monoterpenes will be separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program starts at a lower temperature and gradually increases to elute compounds with higher boiling points.[18]

-

MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is compared to a library of known spectra for identification.[19]

-

Quantification: The abundance of each compound can be determined by integrating the area of its corresponding peak in the chromatogram.[20]

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isolated bicyclic monoterpenes. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of its precise structure and stereochemistry.[21][22]

In Vitro Biological Activity Assays

Protocol 5: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cells.[23]

dot

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[8]

-

Treatment: Treat the cells with various concentrations of the bicyclic monoterpene for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[2]

Protocol 6: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay provides a simple method for screening the anti-inflammatory potential of essential oils.[24]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing bovine serum albumin (BSA) and the essential oil at the desired concentration. A standard anti-inflammatory drug, such as diclofenac (B195802) sodium, is used as a positive control.[25]

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

-

Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated, with a higher percentage indicating greater anti-inflammatory activity.

Conclusion

Bicyclic monoterpenes represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in the plant kingdom and their array of pharmacological activities underscore their potential as lead compounds for the development of new drugs. This in-depth technical guide has provided a comprehensive overview of their chemistry, biosynthesis, and therapeutic applications, along with detailed experimental protocols to aid researchers in their exploration of these fascinating molecules. Further investigation into the mechanisms of action and structure-activity relationships of bicyclic monoterpenes will undoubtedly pave the way for novel therapeutic interventions for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sites.evergreen.edu [sites.evergreen.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Thujone and thujone-containing herbal medicinal and botanical products: toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Terpene Extraction: The Steam Distillation Process Explained [medicalterpenes.com]

- 15. engineering.iastate.edu [engineering.iastate.edu]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. [GC-MS analysis of essential oils from four Vitex species] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Oxygen-containing bicyclic monoterpenes. 1H, 13C and 17O NMR Spectroscopic and X-ray diffraction studies of seven oxidation products of (+)-3-carene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 22. The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. jabsonline.org [jabsonline.org]

- 25. Chemical composition, in vitro antioxidant and anti-inflammatory properties of essential oils of four dietary and medicinal plants from Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of (-)-Verbenene: An In-depth Technical Guide on its Function as an Insect Pheromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Verbenene, a bicyclic monoterpene, plays a pivotal role in the chemical ecology of numerous insect species, particularly bark beetles (Coleoptera: Scolytinae). This technical guide provides a comprehensive overview of the biosynthesis, mode of action, and behavioral effects of this compound in its capacity as an insect pheromone. A key focus is its function as an anti-aggregation pheromone, signaling the saturation of a host resource and thus regulating population density and competition. This document details the enzymatic conversion of host-plant-derived α-pinene into verbenene, involving insect and microbial enzymes, and elucidates the olfactory signaling cascade responsible for its perception. Quantitative data from electrophysiological and behavioral assays are summarized, and detailed experimental protocols are provided to facilitate further research in this area. This guide is intended to be a valuable resource for researchers in chemical ecology, pest management, and those involved in the development of semiochemical-based insect control strategies.

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, and host selection. Pheromones, as intraspecific chemical signals, are of particular interest for their potential in integrated pest management. This compound is a naturally occurring monoterpene found in a variety of plants.[1] In the context of insect communication, it is a well-documented anti-aggregation pheromone for several economically significant bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae) and the southern pine beetle (Dendroctonus frontalis).[1]

When bark beetles successfully colonize a host tree, they release aggregation pheromones to attract conspecifics, leading to a mass attack that can overcome the tree's defenses.[1] As the beetle population within the host reaches a critical density, the production and release of verbenone (B1202108) increase.[1] This shift in the semiochemical profile signals to incoming beetles that the host is fully occupied, thereby preventing overcrowding and resource depletion.[1] However, the ecological role of verbenone is nuanced; in some contexts and for certain species, it can act as an attractant, indicating the presence of a suitable, albeit aged, host.[2][3] This guide delves into the technical details of this compound's function, from its molecular origins to its behavioral consequences.

Biosynthesis of this compound

The primary precursor for verbenone biosynthesis in bark beetles is α-pinene, a major constituent of the oleoresin of their coniferous host trees.[3][4] The conversion of α-pinene to verbenone is a multi-step process involving both insect and microbial enzymes. The chirality of the α-pinene precursor can influence the stereochemistry of the resulting verbenol, a direct precursor to verbenone.[5]

The initial step in the pathway is the oxidation of α-pinene to verbenol. This reaction is primarily catalyzed by cytochrome P450 monooxygenases (CYPs) located in the beetle's midgut and fat body tissues.[3][6] Specifically, the enzyme CYP6DE1 has been identified in the mountain pine beetle as being responsible for the hydroxylation of α-pinene to produce trans-verbenol (B156527).[7]

Following the formation of verbenol, it is further oxidized to verbenone. This conversion can be facilitated by the beetle's own enzymes, but a significant contribution comes from symbiotic microorganisms, particularly yeasts and bacteria, residing in the beetle's gut and galleries.[8] For instance, various gut-associated bacteria isolated from Dendroctonus valens have been shown to efficiently convert cis-verbenol (B83679) to verbenone.[9]

Figure 1: Biosynthesis pathway of this compound from α-pinene.

Olfactory Perception and Signaling Pathway

The detection of this compound by bark beetles occurs in specialized olfactory sensory neurons (OSNs) housed within sensilla on their antennae.[8] The perception of this pheromone initiates a signal transduction cascade that ultimately leads to a behavioral response.

The process begins with the diffusion of verbenone molecules through pores in the sensilla and into the sensillum lymph. Here, odorant-binding proteins (OBPs) are thought to bind to the hydrophobic verbenone molecules and transport them to the dendritic membrane of the OSNs.[10]

At the OSN membrane, verbenone interacts with a specific odorant receptor (OR). Insect ORs are heteromeric complexes, typically composed of a variable, odorant-specific subunit (ORx) and a highly conserved co-receptor (Orco).[11] While a specific OR for this compound has not been definitively identified in all key pest species, research on Ips typographus has identified ItypOR41, which responds strongly to the aggregation pheromone component (4S)-cis-verbenol and also shows a weaker, but significant, response to (-)-verbenone.[11] This suggests that in some species, the same receptor may be involved in detecting both aggregation and anti-aggregation signals, with the neuronal firing pattern or the activation of other neurons determining the ultimate behavioral output.

Upon binding of this compound to the OR complex, a conformational change is induced, leading to the opening of an ion channel. This results in an influx of cations and depolarization of the OSN membrane, generating an action potential.[10] This electrical signal is then transmitted to the antennal lobe of the insect's brain, where it is processed in specific glomeruli. The pattern of glomerular activation is then interpreted by higher brain centers, leading to the appropriate behavioral response, such as repulsion from the odor source.

Figure 2: Olfactory signaling pathway for this compound perception.

Quantitative Data on Behavioral and Electrophysiological Responses

The behavioral and physiological responses of bark beetles to this compound are dose-dependent and can vary between species and even between sexes. The following tables summarize quantitative data from electroantennography (EAG) and behavioral assays.

Table 1: Electroantennogram (EAG) Responses to Verbenone Enantiomers

| Species | Sex | Compound | Dose (µg on filter paper) | Mean EAG Response (mV) ± SE | Reference |

| Dendroctonus ponderosae | Female | (-)-Verbenone | 10 | 0.85 ± 0.07 | [12] |

| Dendroctonus ponderosae | Female | (+)-Verbenone | 10 | 0.65 ± 0.06 | [12] |

| Dendroctonus ponderosae | Male | (-)-Verbenone | 10 | 0.82 ± 0.08 | [12] |

| Dendroctonus ponderosae | Male | (+)-Verbenone | 10 | 0.63 ± 0.07 | [12] |

Table 2: Behavioral Responses of Bark Beetles to Verbenone in Field Trapping Assays

| Species | Attractant Lure | Verbenone Release Rate (mg/24h) | Mean Trap Catch ± SE (beetles/trap) | % Reduction in Trap Catch | Reference |

| Dendroctonus ponderosae | Aggregation Pheromone | 0 (Control) | 141.2 ± 15.3 | - | [13] |

| Dendroctonus ponderosae | Aggregation Pheromone | ~1.0 | 2.1 ± 0.5 | 98.5% | [13] |

| Ips pini | Aggregation Pheromone | 0 (Control) | 150.3 ± 25.1 | - | [14] |

| Ips pini | Aggregation Pheromone | Not specified (Pouch) | 25.6 ± 8.4 | 83.0% | [14] |

| Dendroctonus valens | Host Kairomones | 0 (Control) | 45.7 ± 5.1 | - | [4] |

| Dendroctonus valens | Host Kairomones | Not specified | 15.2 ± 2.3 | 66.7% | [4] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of pheromone activity. The following sections provide methodologies for key experiments cited in the study of this compound.

Electroantennography (EAG)

Objective: To measure the electrical response of a bark beetle's antenna to volatile compounds, providing a quantitative measure of olfactory detection.

Materials:

-

Intact adult bark beetles

-

Stereomicroscope

-

Micro-scissors and fine forceps

-

Glass capillary microelectrodes

-

Electrolyte solution (e.g., insect saline)

-

Conductive gel

-

EAG probe and amplifier

-

Data acquisition system

-

Purified and humidified air source

-

Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

-

Synthetic this compound and solvent (e.g., hexane)

Procedure:

-

Insect Preparation: Immobilize an adult beetle by chilling. Under a stereomicroscope, carefully excise an antenna at its base.[15]

-

Electrode Preparation: Fill glass capillary microelectrodes with the electrolyte solution.[15]

-

Antenna Mounting: Mount the excised antenna between two electrodes. The basal end of the antenna is placed in contact with the reference electrode, and the distal tip with the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.[15]

-

Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume (e.g., 10 µl) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a solvent-only control.[15]

-

EAG Recording:

-

Place the antennal preparation in a continuous stream of purified and humidified air.

-

Deliver a short puff of air (e.g., 1 second) through the stimulus pipette over the antenna.

-

Record the resulting depolarization of the antenna (the EAG response) in millivolts (mV).

-

Allow a sufficient recovery period (e.g., 1-2 minutes) between stimuli to prevent antennal adaptation.[15]

-

-

Data Analysis: Measure the amplitude of the negative voltage deflection for each stimulus. Normalize the responses by subtracting the solvent control response. Analyze the dose-response relationship.

Y-Tube Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or aversion) of bark beetles to this compound in a controlled laboratory setting.

Materials:

-

Y-tube olfactometer

-

Airflow meter

-

Charcoal-filtered and humidified air source

-

Odor sources (e.g., filter paper treated with this compound or solvent)

-

Adult bark beetles

Procedure:

-

Apparatus Setup: Connect the Y-tube olfactometer to a regulated airflow system. Ensure equal airflow through both arms of the Y-tube.[16]

-

Odor Source Preparation: Place a filter paper treated with a specific concentration of this compound in one arm of the olfactometer and a solvent-treated filter paper in the other arm.[16]

-

Beetle Introduction: Introduce a single adult beetle at the base of the Y-tube.[16]

-

Behavioral Observation: Allow the beetle a set amount of time (e.g., 5-10 minutes) to make a choice. Record the first arm entered and the total time spent in each arm. A choice is typically defined as the beetle moving a certain distance down one of the arms.[16]

-

Data Collection and Analysis: Repeat the assay with a sufficient number of beetles. After a set number of trials, clean the olfactometer and switch the positions of the odor and control arms to avoid positional bias. Analyze the data using a chi-square test or a similar statistical method to determine if there is a significant preference for either arm.[16]

Figure 3: General experimental workflow for pheromone characterization.

Conclusion

This compound is a multifaceted semiochemical with a significant impact on the chemical ecology of bark beetles. Its primary role as an anti-aggregation pheromone makes it a valuable tool for the development of sustainable pest management strategies. A thorough understanding of its biosynthesis, the intricacies of its perception at the molecular level, and its dose-dependent behavioral effects is crucial for optimizing its application in forest protection. The data and protocols presented in this guide offer a foundation for further research into the chemical communication of bark beetles and the development of novel, environmentally benign methods for their control. Future research should focus on the definitive identification of this compound-specific odorant receptors and the elucidation of the complete enzymatic pathways in both the insects and their microbial symbionts.

References

- 1. researchgate.net [researchgate.net]

- 2. Engineering the haem monooxygenase cytochrome P450 for monoterpene oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. slunik.slu.se [slunik.slu.se]

- 7. researchgate.net [researchgate.net]

- 8. Selective production of cis- and trans-verbenol from (-)-and (+)-alpha by a bark beetle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Electroantennograms by mountain pine beetles,Dendroctonus ponderosae Hopkins, exposed to selected chiral semiochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nfsl.contentdm.oclc.org [nfsl.contentdm.oclc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. microbe-investigations.com [microbe-investigations.com]

An In-depth Technical Guide on the Potential Therapeutic Applications of (-)-Verbenone and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the emerging therapeutic applications of (-)-Verbenone, a naturally occurring bicyclic monoterpene, and its derivatives. The primary focus is on its anticancer, anti-inflammatory, and antioxidant properties, with a detailed exploration of the underlying mechanisms of action, experimental data, and relevant methodologies.

Introduction

(-)-Verbenone is a natural organic compound found in various plants, including the essential oils of rosemary and Spanish verbena. Traditionally recognized for its role as an insect anti-aggregation pheromone, recent scientific investigations have unveiled its potential as a valuable scaffold for the development of novel therapeutic agents. This guide delves into the preclinical evidence supporting the exploration of (-)-Verbenone and its derivatives, particularly in the field of oncology.

Anticancer Applications

A significant body of research has focused on the anticancer properties of a synthetic derivative of (1S)-(–)-verbenone, designated as SP-8356. These studies have demonstrated its efficacy in inhibiting the proliferation and survival of various cancer cell types, most notably non-small cell lung cancer (NSCLC) and osteosarcoma.

Non-Small Cell Lung Cancer (NSCLC)

Preclinical studies have shown that SP-8356 exhibits potent anticancer effects against NSCLC cells through the induction of apoptosis and cell cycle arrest.

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Non-Small Cell Lung Cancer | 15 µM | [1] |

| NCI-H460 | Non-Small Cell Lung Cancer | 15 µM | [1] |

SP-8356 has been shown to exert its anticancer effects in NSCLC by modulating the p53/MDM2 signaling pathway. In many cancers, the tumor suppressor protein p53 is inactivated by its negative regulator, MDM2, which targets p53 for degradation. SP-8356 disrupts the p53-MDM2 interaction, leading to the stabilization and accumulation of p53.[1][2] This accumulation of p53 triggers downstream events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1] Specifically, SP-8356 treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1]

Caption: SP-8356 inhibits MDM2, leading to p53 activation and downstream anticancer effects.

Osteosarcoma

SP-8356 has also demonstrated significant anti-proliferative and pro-apoptotic effects in osteosarcoma cell lines.

| Cell Line | Cancer Type | Effect | Concentrations Tested | Reference |

| Saos-2 | Osteosarcoma | Decreased cell viability | 2, 4, 8, 16 µM | [3] |

| MG63 | Osteosarcoma | Decreased cell viability | 2, 4, 8, 16 µM | [3] |

In osteosarcoma cells, SP-8356's mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3] Activation of AMPK by SP-8356 leads to the inhibition of cell proliferation and the induction of apoptosis.[3] Furthermore, SP-8356 treatment was found to increase the expression of PGC-1α and TFAM, which are involved in mitochondrial biogenesis.[3]

Caption: SP-8356 activates the AMPK pathway, leading to anticancer effects in osteosarcoma.

Anti-inflammatory and Antioxidant Applications

(-)-Verbenone has demonstrated notable anti-inflammatory and antioxidant properties in preclinical models.

Anti-inflammatory Activity

Studies have shown that (-)-Verbenone can diminish TPA-induced ear edema in mice, an effect comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The anti-inflammatory action is believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[4]

| Model | Effect | ED50 | Reference |

| TPA-induced chronic ear edema (mice) | Decreased inflammation | 45.24 mg/kg | [5] |

Antioxidant Activity

(-)-Verbenone and its derivatives have been reported to possess antioxidant properties, as demonstrated by their ability to scavenge free radicals in vitro.

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of SP-8356 on NSCLC cell lines.[1][6]

-

Cell Seeding: Seed A549 or NCI-H460 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of SP-8356 (e.g., 0, 5, 10, 15, 20, 25 µM) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for p53 and MDM2

This protocol is designed to detect changes in p53 and MDM2 protein levels in NSCLC cells following treatment with SP-8356.[1]

-

Cell Lysis: Treat A549 or NCI-H460 cells with SP-8356 for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (1:1000), MDM2 (1:1000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.

-